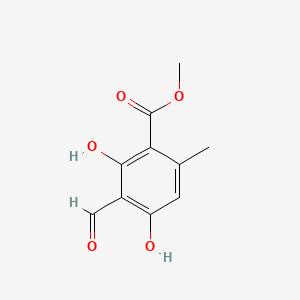
Methyl haematommate
Übersicht
Beschreibung
“Methyl haematommate” is an organic compound that belongs to the class of p-hydroxybenzoic acid alkyl esters . It is also known as methyl 3-formyl-2,4-dihydroxy-6-methylbenzoate . This compound has been identified as an antifungal agent isolated from Stereocaulon ramulosum .
Synthesis Analysis
The synthesis of “Methyl haematommate” involves the use of a flavin-dependent halogenase, DnHal, which is a type of enzyme that acts on aromatic compounds . The enzyme was expressed in Pichia pastoris and showed biocatalytic activity towards tryptophan and an aromatic compound methyl haematommate .
Molecular Structure Analysis
The molecular structure of “Methyl haematommate” is characterized by the presence of a chlorinated product at m/z 239.0565 and 241.0552; and m/z 243.0074 and 245.0025 . This indicates that the compound has undergone halogenation, a process that involves the addition of halogens to a molecule .
Chemical Reactions Analysis
“Methyl haematommate” undergoes enzymatic halogenation, a process that involves the addition of halogens to a molecule . This reaction is governed by the Flavin-dependent halogenases (F-Hals) which offer high substrate specificity .
Wissenschaftliche Forschungsanwendungen
Synthesis of Related Compounds : Methyl haematommate is used in the synthesis of other chemical compounds like dimethyl thamnolate and dimethyl hypothamnolate. This application is particularly significant in organic chemistry and pharmaceuticals, where these compounds might have further applications or serve as models for drug design (Aghoramurthy, Seshadri, & Venkatasubramanian, 1957).
DNA Methylation Studies : Although not directly related to Methyl haematommate, studies on DNA methylation, a process crucial for cellular differentiation and regulation, highlight the importance of understanding methylation processes in biology and medicine. These studies might provide context for the broader implications of methyl groups in biological systems (Houseman et al., 2012), (Smith & Meissner, 2013).
Secondary Metabolites Study : Methyl haematommate is identified as a secondary metabolite in lichen Parmotrema praesorediosum. This points to its role in the natural biosynthetic pathways of certain organisms and could be significant in ecological or pharmacological research (Azman, Khalid, & Bakar, 2018).
Herbicide Research : Research on the efficacy of various herbicides, including methyl derivatives, informs agricultural practices and the development of more effective and environmentally friendly herbicides (Zand et al., 2007).
Lichen Products Study : Studies of lichen products, including Methyl haematommate, contribute to understanding the chemical diversity and potential uses of lichens, which can range from pharmaceutical applications to ecological indicators (Culberson, Culberson, & Johnson, 1986).
Zukünftige Richtungen
The future directions for “Methyl haematommate” could involve further exploration of its potential uses in the management of oxidative stress and treatment of chronic diseases . Additionally, more research could be conducted to better understand its synthesis, molecular structure, chemical reactions, mechanism of action, and safety and hazards.
Eigenschaften
IUPAC Name |
methyl 3-formyl-2,4-dihydroxy-6-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5/c1-5-3-7(12)6(4-11)9(13)8(5)10(14)15-2/h3-4,12-13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXFMUVDLJWXOQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C(=O)OC)O)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60343723 | |
| Record name | Methyl haematommate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-formyl-2,4-dihydroxy-6-methylbenzoate | |
CAS RN |
34874-90-3 | |
| Record name | Methyl haematommate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



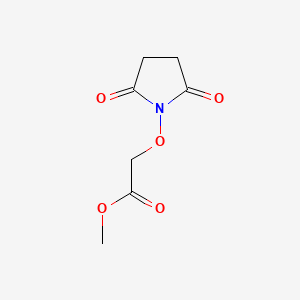
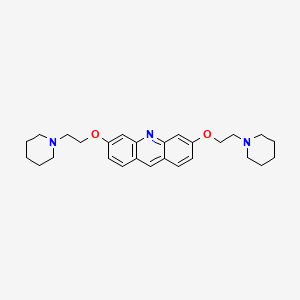
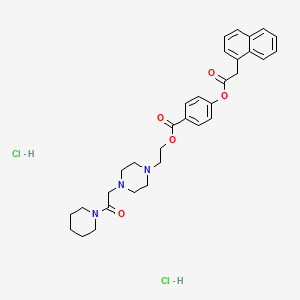
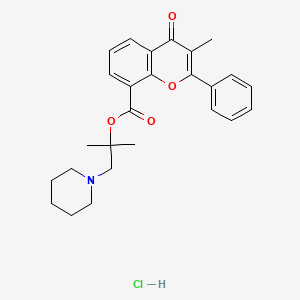
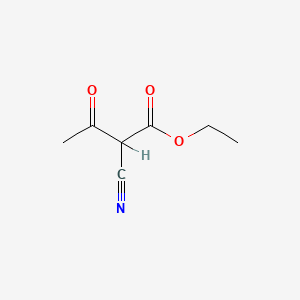
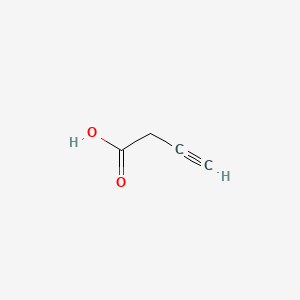
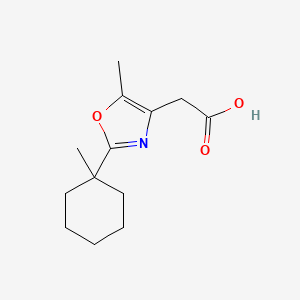
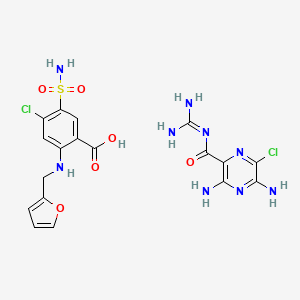
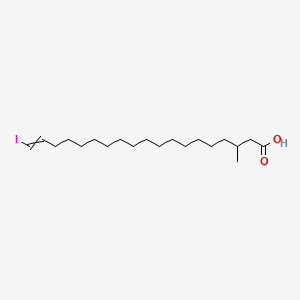
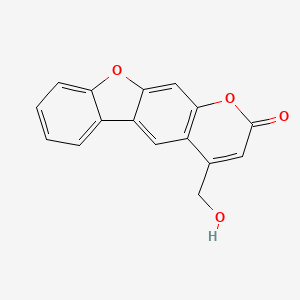
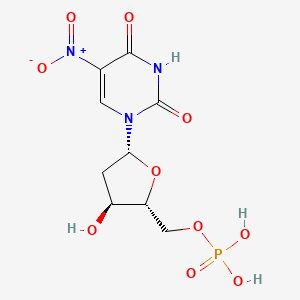
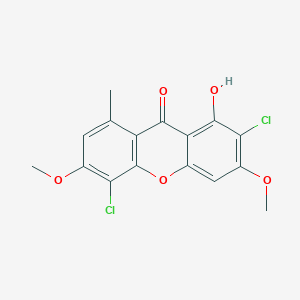
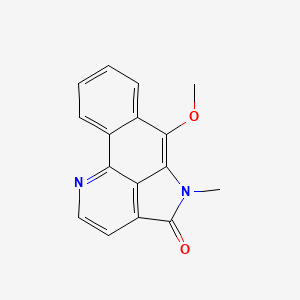
![2-[[Anilino(oxo)methyl]amino]-4,5-dimethoxybenzoic acid](/img/structure/B1194605.png)